molecular formula C18H27FN2O2 B2929493 Tert-butyl 4-[2-amino-2-(2-fluorophenyl)ethyl]piperidine-1-carboxylate CAS No. 2026535-06-6

Tert-butyl 4-[2-amino-2-(2-fluorophenyl)ethyl]piperidine-1-carboxylate

Cat. No. B2929493
CAS RN: 2026535-06-6
M. Wt: 322.424
InChI Key: OZSKIEAMKSCRAS-UHFFFAOYSA-N
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Description

“Tert-butyl 4-[2-amino-2-(2-fluorophenyl)ethyl]piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H23FN2O2 . It is a 4-aryl piperidine and can be useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a common feature in many bioactive molecules . The compound also contains a fluorophenyl group and an aminoethyl group attached to the piperidine ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 294.36 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 55.6 Ų, and it has a rotatable bond count of 3 .

Scientific Research Applications

Synthesis and Characterization

The scientific research applications of tert-butyl 4-[2-amino-2-(2-fluorophenyl)ethyl]piperidine-1-carboxylate span various fields, including organic synthesis, crystallography, and medicinal chemistry. Its utility is primarily in its role as an intermediate or building block for more complex chemical entities. For instance, a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, was synthesized and characterized, showcasing the compound's potential in the synthesis of biologically relevant molecules. This process involves condensation reactions, spectroscopic analysis, and crystal structure determination, emphasizing the compound's versatility in organic synthesis and drug discovery efforts (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).

Biological Evaluation

While direct studies on this compound specifically might be limited, research on structurally similar compounds provides insights into potential biological applications. For example, derivatives synthesized from tert-butyl 4-hydroxypiperdine-1-carboxylate have been evaluated for their antibacterial and anthelmintic activities, suggesting potential for the development of new therapeutic agents. The process involves the synthesis of intermediates, followed by biological screening to assess their efficacy against various pathogens (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Molecular Structure Analysis

The molecular structure and characterization of related compounds, such as tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, have been extensively studied. These analyses involve advanced techniques like NMR spectroscopy and X-ray crystallography, providing detailed insights into the compounds' molecular geometries and potential for interactions in biological systems. Such studies are crucial for understanding the physical and chemical properties that influence the compound's behavior in synthesis and potential drug design applications (Zhang, Ye, Xu, & Xu, 2018).

properties

IUPAC Name

tert-butyl 4-[2-amino-2-(2-fluorophenyl)ethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-10-8-13(9-11-21)12-16(20)14-6-4-5-7-15(14)19/h4-7,13,16H,8-12,20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSKIEAMKSCRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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